molecular formula C12H16FN B1450639 1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine CAS No. 1872402-41-9

1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine

Cat. No.: B1450639
CAS No.: 1872402-41-9
M. Wt: 193.26 g/mol
InChI Key: XTTNOAWGOOANKS-UHFFFAOYSA-N
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Description

1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine (IUPAC name: 1-(4-fluoro-2-methylphenyl)pyrrolidine) is a nitrogen-containing heterocyclic compound with a pyrrolidine ring substituted by a 4-fluoro-2-methylbenzyl group. Its molecular formula is C₁₁H₁₄FN, and the SMILES string is Cc1cc(F)ccc1N1CCCC1 . This compound is commercially available as a pharmaceutical intermediate, synthesized with high purity (>99%) and characterized via LCMS, GCMS, NMR, and other analytical methods . Its applications span medicinal chemistry, agrochemicals, and fine chemical synthesis, leveraging the electronic and steric effects of the fluorine and methyl substituents on the aromatic ring .

Properties

IUPAC Name

1-[(4-fluoro-2-methylphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-10-8-12(13)5-4-11(10)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTNOAWGOOANKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine has several notable applications in scientific research:

Pharmaceutical Development

The compound is being explored for its potential use in developing new pharmaceuticals, particularly targeting neurological and psychiatric disorders. Its structural similarity to known psychoactive substances suggests it may modulate neurotransmitter systems effectively .

Research has indicated that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : In vitro studies have shown that derivatives of pyrrolidine compounds possess notable antibacterial and antifungal properties. The presence of specific substituents can enhance activity against Gram-positive and Gram-negative bacteria.
  • Antagonistic Effects : The compound has been evaluated for its antagonistic activity on the relaxin-3/RXFP3 system, which plays a role in appetite regulation and stress responses. Structure-activity relationship studies have shown that modifications to the phenyl ring can significantly affect antagonist potency .

Case Study 1: Antagonism in Neuropharmacology

A study investigated the effects of various RXFP3 antagonists, including this compound, using cAMP assays to quantify activity levels across different concentrations. The results revealed an IC50 value indicating promising potential for further development in metabolic disorder treatments .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of several pyrrolidine derivatives, including this compound. Results indicated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for certain derivatives .

Mechanism of Action

The mechanism of action of 1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the benzyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pyrrolidine ring can also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Substituent Effects on Physicochemical Properties

The biological and chemical properties of pyrrolidine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(4-Fluoro-2-methylphenyl)pyrrolidine 4-Fluoro-2-methylbenzyl C₁₁H₁₄FN ~179.2 Pharmaceutical intermediate; high purity
(+)-[1-(4-Methoxybenzyl)pyrrolidin-2-yl]diphenylmethanol 4-Methoxybenzyl C₂₆H₂₇NO₂ ~397.5 Chiral catalysis; structural complexity
1-(2-Chloro-6-fluorobenzyl)pyrrole-3-carboxylate 2-Chloro-6-fluorobenzyl C₁₈H₁₅ClFNO₂ ~347.8 Anti-tubercular (ClpP1P2 inhibition)
1-((4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)pyrrolidine Thienopyranylmethyl C₁₂H₁₅NS 224 (MS data) CNS-targeted synthesis; sulfur heterocycle
1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine Branched 2-fluorophenyl-phenylethyl C₁₈H₂₀FN ~273.3 Psychoactive analog; steric hindrance
(E,E)-1-(2,4-Dodecadienoyl)-pyrrolidine Aliphatic dienoyl chain C₁₆H₂₅NO ~247.4 Evaluated via QSAR for safety profiles

Key Observations :

  • Electron-Withdrawing Groups : The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to methoxy or alkyl substituents .
  • Heterocyclic Systems: Thienopyranylmethyl substituents () introduce sulfur, altering electronic distribution and solubility compared to purely aromatic systems .
Anti-Tubercular Agents

Pyrrolidine derivatives like 1-(2-chloro-6-fluorobenzyl)pyrrole-3-carboxylate () inhibit ClpP1P2 peptidase in M. tuberculosis, demonstrating the importance of halogenated aromatic substituents for target specificity . In contrast, the target compound’s 4-fluoro-2-methyl group may favor different interactions due to its substitution pattern.

Monoamine Oxidase (MAO) Inhibition

Compounds such as 1-[1-oxo-9(3,4-methylenedioxyphenyl)-nonatrienyl]pyrrolidine () exhibit MAO-A inhibitory activity, critical for antidepressant effects. The target compound’s benzyl group lacks the extended conjugated system seen in these analogs, suggesting divergent pharmacological profiles .

Biological Activity

1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine is a compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine features a pyrrolidine ring substituted with a 4-fluoro-2-methylphenyl group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity, receptor binding affinity, and overall pharmacokinetic profile.

Antagonistic Properties

Recent studies have highlighted the compound's role as an antagonist in various biological systems. For instance, it has been evaluated for its antagonistic effects on the relaxin-3/RXFP3 system, which is implicated in appetite regulation and stress responses. The structure-activity relationship studies indicated that modifications to the phenyl ring can significantly affect antagonist potency. For example, replacing the phenyl group with heteroaromatic rings improved activity, demonstrating a clear link between molecular structure and biological function .

Antimicrobial Activity

In vitro tests have shown that derivatives of pyrrolidine compounds exhibit notable antibacterial and antifungal properties. Specifically, studies involving various pyrrolidine derivatives indicated that substituents on the aromatic rings could enhance antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with microbial targets, leading to growth inhibition of harmful bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine is crucial for optimizing its pharmacological properties. Key findings from SAR studies include:

ModificationEffect on Activity
Shortening the linker between phenyl and pyrrolidineAbolished activity
Lengthening the linkerDecreased potency
Substituting phenyl with heteroaromatic ringsIncreased potency (e.g., 3-pyridyl derivative showed IC50 = 2.12 μM)

These insights suggest that both the length of the linker and the nature of substituents on the aromatic ring are critical for maintaining biological activity .

Case Study 1: Antagonism in Neuropharmacology

In a study examining the effects of various RXFP3 antagonists, 1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine was found to exhibit significant antagonist activity. The study utilized cAMP assays to quantify activity levels across different concentrations, revealing an IC50 value that positioned it as a promising candidate for further development in treating metabolic disorders .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of several pyrrolidine derivatives, including our compound of interest. The results indicated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for certain derivatives. This highlights the potential of 1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine in developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.